

Biological Activity of 3-Formylphenyl 2-furoate: A Comparative Technical Guide

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Compound of Interest

Compound Name: 3-Formylphenyl 2-furoate

CAS No.: 332411-91-3

Cat. No.: B402931

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Executive Summary & Chemical Context[1][2][3][4] [5][6][7][8]

3-Formylphenyl 2-furoate (CAS: 332411-91-3) represents a specialized class of furoic acid esters bridging the structural gap between simple antimicrobial preservatives and complex pharmacophores. Unlike its biaryl analogs (e.g., Ethyl 5-(3-formylphenyl)furan-2-carboxylate), this molecule features a labile ester linkage connecting a furan ring to a formyl-substituted phenol.

This guide evaluates its performance not merely as a standalone agent but as a reactive scaffold (pro-drug/intermediate) compared to established therapeutic analogs. Its biological utility is bifurcated:

- **Intrinsic Activity:** As a lipophilic ester capable of penetrating microbial membranes before hydrolysis.
- **Synthetic Utility:** As a precursor for bioactive Schiff bases (hydrazones) targeting multidrug-resistant (MDR) pathogens.

Mechanistic Insight: The Furoate Pharmacophore

To understand the biological activity, we must dissect the Structure-Activity Relationship (SAR). The activity of **3-Formylphenyl 2-furoate** is governed by two distinct chemical functionalities.

A. The Furoate Ester Motif (The "Warhead")

Similar to the established drug Diloxanide Furoate, the furoate moiety often acts as a lipophilic carrier.

- Mechanism: The ester bond increases logP (lipophilicity), facilitating passive diffusion across the bacterial cell wall or fungal membrane.
- Activation: Once intracellular, non-specific esterases hydrolyze the bond, releasing 2-furoic acid (a weak antimicrobial/metabolic disruptor) and 3-hydroxybenzaldehyde (a reactive aldehyde that can form Schiff bases with bacterial proteins).

B. The Formyl Group (The "Anchor")

The aldehyde at the meta position is highly reactive. In biological systems, it can covalently bind to amine residues on enzymes via imine formation, potentially inhibiting essential metabolic pathways.

Comparative Analysis: 3-Formylphenyl 2-furoate vs. Active Analogs

The following table contrasts **3-Formylphenyl 2-furoate** with its most relevant structural and functional analogs.

Table 1: Comparative Biological Profile

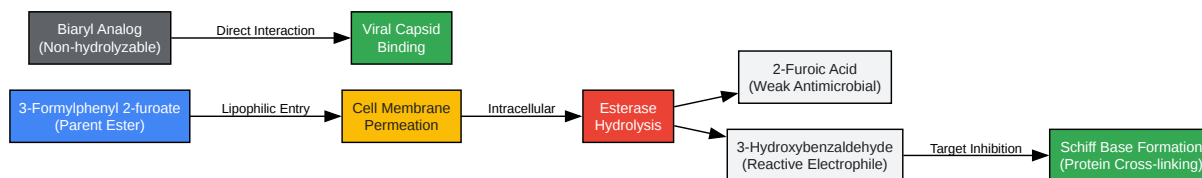
Feature	3-Formylphenyl 2-furoate (Target)	Diloxanide Furoate (Standard Drug)	Ethyl 5-(3-formylphenyl)furan-2-carboxylate (Biaryl Analog)
Structure Class	Furoic Acid Ester	Furoic Acid Ester (Amide-like)	Biaryl Furan (C-C coupled)
Linkage Type	Ester (-COO-)	Ester/Amide Hybrid	Carbon-Carbon Bond
Primary Target	Bacterial/Fungal Membranes	Entamoeba histolytica (Lumenal)	Enterovirus 71 (Viral Capsid)
Mechanism	Pro-drug hydrolysis & Protein cross-linking	Protein synthesis inhibition (Unknown specific target)	Capsid binding / Replication inhibition
Stability	Moderate (Hydrolyzable)	High (Metabolically stable)	Very High (Non-hydrolyzable)
Key Application	Intermediate for Schiff Base antibiotics	Treatment of Amoebiasis	Antiviral Drug Development

Analysis of Performance

- Vs. Diloxanide Furoate: **3-Formylphenyl 2-furoate** is less stable but more reactive. While Diloxanide is optimized for gut stability, the target compound is designed for systemic reactivity or further derivatization.
- Vs. Biaryl Analogs: The biaryl analog (Ethyl 5-(3-formylphenyl)...) lacks the hydrolyzable ester, making it a stable antiviral agent. In contrast, **3-Formylphenyl 2-furoate** is a "suicide substrate" or transient pharmacophore.

Visualizing the Activity Pathways

The following diagram illustrates the divergent pathways of biological activity for the ester scaffold versus the biaryl scaffold.



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Caption: Pathway divergence: The ester (top) relies on hydrolysis and reactivity, while the biaryl analog (bottom) relies on steric fit.

Experimental Protocols

To validate the activity of **3-Formylphenyl 2-furoate**, specifically its conversion to bioactive hydrazones or its intrinsic antimicrobial potential, use the following protocols.

Protocol A: Synthesis of 3-Formylphenyl 2-furoate

Rationale: High-purity synthesis is required to ensure biological data reflects the ester, not hydrolysis products.

- Reagents: 2-Furoyl chloride (1.1 eq), 3-Hydroxybenzaldehyde (1.0 eq), Triethylamine (TEA, 1.2 eq), Dichloromethane (DCM, anhydrous).
- Procedure:
 - Dissolve 3-Hydroxybenzaldehyde in anhydrous DCM under nitrogen atmosphere.
 - Cool to 0°C in an ice bath.
 - Add TEA dropwise, stirring for 10 minutes.
 - Slowly add 2-Furoyl chloride (diluted in DCM) over 20 minutes to prevent exotherm.
 - Allow to warm to room temperature and stir for 4–6 hours (Monitor via TLC, Hexane:EtOAc 7:3).

- Workup: Wash with water, 5% NaHCO₃, and brine. Dry over MgSO₄.
- Purification: Recrystallization from Ethanol or Column Chromatography.

Protocol B: Antimicrobial Susceptibility Testing (Broth Microdilution)

Rationale: This standard CLSI protocol determines the Minimum Inhibitory Concentration (MIC).

- Preparation: Dissolve **3-Formylphenyl 2-furoate** in DMSO (Stock 10 mg/mL). Ensure final DMSO concentration in assay < 1%.
- Inoculum: Prepare bacterial suspension (*S. aureus* ATCC 25923, *E. coli* ATCC 25922) adjusted to 0.5 McFarland standard (CFU/mL).
- Plate Setup:
 - Use 96-well sterile microplates.
 - Add 100 μ L Mueller-Hinton Broth (MHB) to all wells.
 - Perform serial 2-fold dilutions of the test compound (Range: 512 μ g/mL to 0.5 μ g/mL).
 - Add 100 μ L of bacterial inoculum to each well.
- Controls:
 - Positive Control: Ciprofloxacin or Ampicillin.
 - Negative Control: DMSO solvent blank.
- Incubation: 37°C for 18–24 hours.
- Readout: MIC is the lowest concentration with no visible turbidity. Add Resazurin dye (0.01%) for visual confirmation (Blue = No growth, Pink = Growth).

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